
Dimethyl(4-methylphenyl)tellanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(4-methylphenyl)tellanium iodide is an organotellurium compound characterized by the presence of a tellurium atom bonded to a dimethyl group and a 4-methylphenyl group, with an iodide ion as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(4-methylphenyl)tellanium iodide typically involves the reaction of dimethyl(4-methylphenyl)tellurium with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)2Te(C6H4CH3)+I2→(CH3)2Te(C6H4CH3)I
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
Dimethyl(4-methylphenyl)tellanium iodide can undergo various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state tellurium compounds.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can replace the iodide ion under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while substitution reactions can produce a variety of organotellurium compounds.
科学的研究の応用
Dimethyl(4-methylphenyl)tellanium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds.
Biology: Studies have explored its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It may be used in the development of materials with unique electronic or optical properties.
作用機序
The mechanism of action of Dimethyl(4-methylphenyl)tellanium iodide involves its interaction with molecular targets through the tellurium center. The tellurium atom can form bonds with various biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but they may include enzymes and proteins involved in oxidative stress and cellular signaling.
類似化合物との比較
Similar Compounds
- Dimethyl(phenyl)tellanium iodide
- Dimethyl(4-chlorophenyl)tellanium iodide
- Dimethyl(4-bromophenyl)tellanium iodide
Uniqueness
Dimethyl(4-methylphenyl)tellanium iodide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall stability.
特性
CAS番号 |
803738-55-8 |
|---|---|
分子式 |
C9H13ITe |
分子量 |
375.7 g/mol |
IUPAC名 |
dimethyl-(4-methylphenyl)tellanium;iodide |
InChI |
InChI=1S/C9H13Te.HI/c1-8-4-6-9(7-5-8)10(2)3;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChIキー |
WGTSNSQPWBSTOQ-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)[Te+](C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


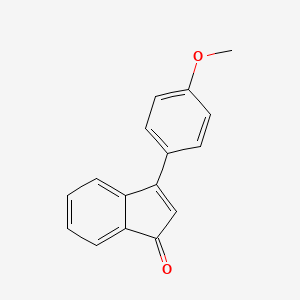
![N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide](/img/structure/B12528161.png)
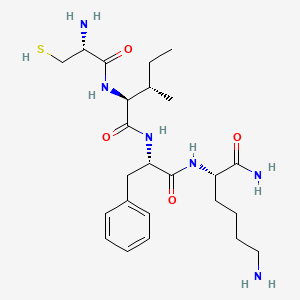

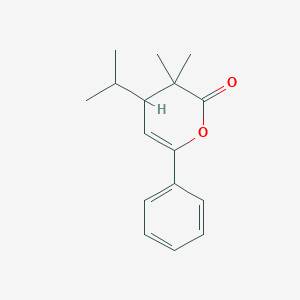

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide](/img/structure/B12528191.png)
![1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene](/img/structure/B12528196.png)
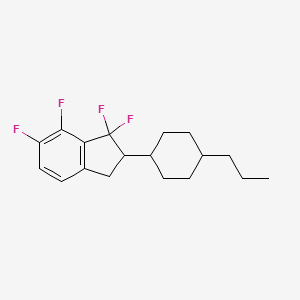
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)
![4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol](/img/structure/B12528234.png)
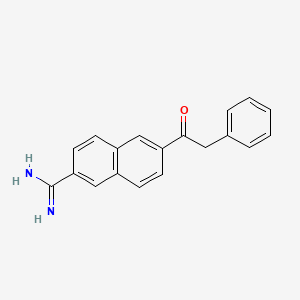
![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)
